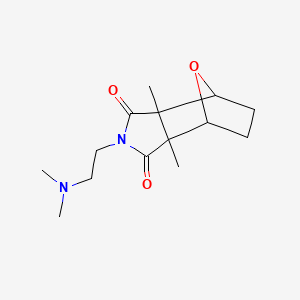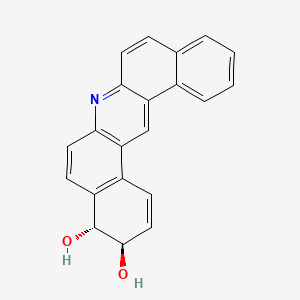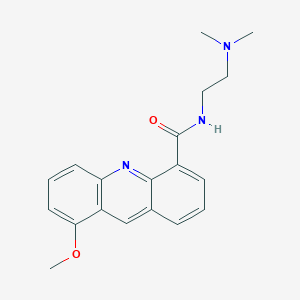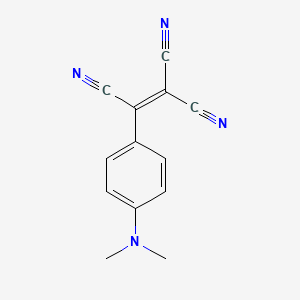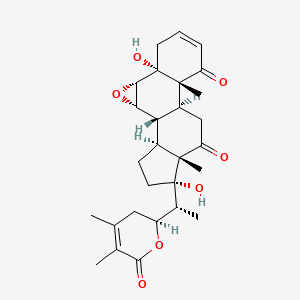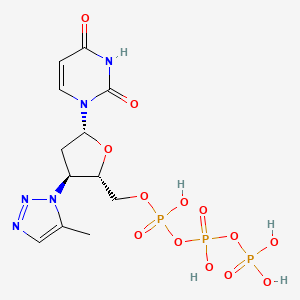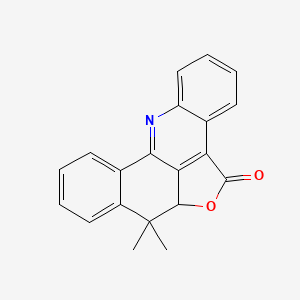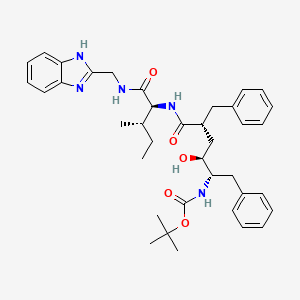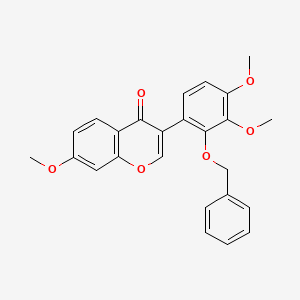
3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes a chromen-4-one core with multiple methoxy and benzyloxy substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, solvents, and purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol
- 6-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol
- 2-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol
Uniqueness
What sets 3-(2-(Benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one apart from similar compounds is its specific combination of methoxy and benzyloxy substituents, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
79592-96-4 |
|---|---|
Formule moléculaire |
C25H22O6 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
3-(3,4-dimethoxy-2-phenylmethoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C25H22O6/c1-27-17-9-10-19-22(13-17)30-15-20(23(19)26)18-11-12-21(28-2)25(29-3)24(18)31-14-16-7-5-4-6-8-16/h4-13,15H,14H2,1-3H3 |
Clé InChI |
YSMQXJKDMNGBDX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C(=C(C=C3)OC)OC)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



